tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate
Description
tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is a synthetic organic compound featuring a pyrido[2,3-d]pyrimidin core fused with a cyclopentyl group and a tert-butyl carbamate-protected piperazine moiety. Its molecular architecture includes:
- Pyrido[2,3-d]pyrimidinone scaffold: A bicyclic system with an oxo group at position 7, contributing to hydrogen-bonding interactions.
- Cyclopentyl substituent: Enhances lipophilicity and steric bulk at position 6.
- Piperazine-carboxylate group: The tert-butyl carbamate group at position 1 of the piperazine ring serves as a protective group for amines during synthetic processes .
The compound is stored at 2–8°C in dark, dry conditions, indicating sensitivity to heat and moisture . While direct biological activity data are unavailable in the provided evidence, its structural analogs (e.g., brominated derivatives) suggest roles in kinase inhibition or targeted therapy development.
Properties
IUPAC Name |
tert-butyl 4-[6-[(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N7O3/c1-18-15-23(35)34(19-7-5-6-8-19)24-21(18)17-29-25(31-24)30-22-10-9-20(16-28-22)32-11-13-33(14-12-32)26(36)37-27(2,3)4/h9-10,15-17,19H,5-8,11-14H2,1-4H3,(H,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQGPCBCGFJESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
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Mode of Action
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Biochemical Pathways
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Result of Action
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Biological Activity
tert-butyl 4-(6-((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, commonly referred to as a Palbociclib impurity, is a compound with significant implications in cancer therapy, particularly in relation to cyclin-dependent kinase (CDK) inhibition. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 571189-65-6
- Molecular Formula : C27H35N7O3
- Molecular Weight : 505.61 g/mol
The compound acts primarily as a CDK inhibitor , which is a critical mechanism in the regulation of the cell cycle. By inhibiting CDK activity, the compound can induce cell cycle arrest in cancer cells, thereby preventing proliferation. This action is particularly relevant in the treatment of hormone receptor-positive breast cancer where CDK4/6 inhibitors have shown efficacy.
In vitro Studies
- CDK Inhibition : Research indicates that tert-butyl 4-(6-(8-cyclopentyl...) effectively inhibits CDK4 and CDK6, leading to reduced phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle. This inhibition has been documented in various cancer cell lines .
- Cell Proliferation Assays : In assays conducted on MCF7 and T47D breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, confirming its potential as an effective anti-proliferative agent .
In vivo Studies
- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound resulted in significant tumor growth inhibition compared to control groups. This suggests its potential utility in clinical settings where CDK inhibition is beneficial .
- Combination Therapies : Studies exploring combination therapies with other chemotherapeutic agents have shown enhanced efficacy when tert-butyl 4-(6-(8-cyclopentyl...) is used alongside hormonal therapies like tamoxifen .
Data Table: Biological Activity Overview
Safety and Toxicology
Preliminary toxicity studies indicate that while the compound possesses potent biological activity, careful consideration of dosage is necessary to mitigate potential off-target effects. Further toxicological assessments are warranted to establish a safety profile for clinical use.
Comparison with Similar Compounds
Key Observations:
The trimethylsilanylethynyl derivative (600.84 g/mol) introduces steric bulk and silicon-mediated hydrophobicity, likely reducing aqueous solubility but enhancing organic phase compatibility .
Physicochemical Properties :
- Bromine’s presence may lower thermal stability compared to the target compound.
- The tert-butyl carbamate group in all derivatives ensures amine protection during synthesis, a common strategy in medicinal chemistry .
Comparison with Non-Pyrido[2,3-d]pyrimidin Analogues
Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Derivatives
A related tert-butyl-protected piperidine compound, (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate (), shares the tert-butyl carbamate group but features a tricyclic imidazo-pyrrolo-pyrazine core. Key differences:
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () differ significantly:
- Functional Groups: Nitro, cyano, and ester groups dominate, enabling diverse reactivity (e.g., hydrogenation, hydrolysis).
- Physical Properties: Higher melting points (243–245°C) due to crystalline packing from nitro and cyano groups .
Q & A
Q. Optimization Tips :
- Catalyst choice (e.g., Pd(OAc)₂ vs. Pd(dba)₂) impacts yield and purity.
- Temperature control during Grignard addition minimizes side reactions .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of amination and cyclopentyl group orientation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 585.51 vs. calculated 584.508 ).
- HPLC-PDA : Detects impurities (e.g., residual brominated intermediates) with >95% purity thresholds .
Q. Key Physical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 584.508 g/mol | |
| Melting Point | 243–245°C (decomp.) | |
| LogP (Predicted) | 3.2 |
Advanced: How can contradictions in reaction yields between synthetic protocols be resolved?
Methodological Answer:
Discrepancies arise from:
- Catalyst Loading : Higher Pd(OAc)₂ (5 mol%) improves coupling efficiency but increases cost .
- Solvent Effects : Dioxane vs. THF impacts solubility of intermediates (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) .
Resolution Strategy : - Design a fractional factorial experiment to isolate variables (e.g., solvent, temperature, catalyst).
- Use LC-MS to track side products (e.g., dehalogenated byproducts in brominated precursors) .
Advanced: What computational methods predict target-binding interactions and metabolic stability?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., pyrido[2,3-d]pyrimidine core binding to ATP pockets) .
- MD Simulations : Assess conformational stability of the cyclopentyl group in aqueous environments .
- ADMET Prediction : Tools like SwissADME estimate metabolic lability of the tert-butyl ester (e.g., susceptibility to esterase cleavage) .
Advanced: How do structural modifications (e.g., bromo vs. butoxyvinyl substituents) affect bioactivity?
Methodological Answer:
- Brominated Analogues : Introduce steric hindrance, reducing kinase inhibition (IC₅₀ increases from 12 nM to >1 μM) .
- Butoxyvinyl Group : Enhances solubility (LogP decreases by 0.8 units) but may reduce plasma stability .
Experimental Validation : - Synthesize derivatives via Suzuki-Miyaura cross-coupling (e.g., replace Br with boronate esters) .
- Test in enzymatic assays (e.g., EGFR T790M/L858R inhibition) .
Advanced: What strategies mitigate compound degradation under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Thermal Degradation :
Advanced: How can SAR studies be designed to prioritize novel derivatives for preclinical testing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
